molecular formula C22H25N3O8 B14760534 Thalidomide-O-acetamido-C6-acid

Thalidomide-O-acetamido-C6-acid

Cat. No.: B14760534
M. Wt: 459.4 g/mol
InChI Key: WOLLRZHSUPHKGE-UHFFFAOYSA-N
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Description

Historical Evolution of Thalidomide (B1683933) and its Immunomodulatory Analogs in Chemical Biology

Initially marketed in the 1950s as a sedative, thalidomide became infamous for causing severe birth defects. wikipedia.orgeurekalert.org This tragedy led to its withdrawal from the market but also sparked intense scientific investigation into its mechanisms of action. wikipedia.orgeurekalert.orgresearchgate.net Decades later, researchers discovered its potent anti-inflammatory, anti-angiogenic, and immunomodulatory properties, leading to its repurposing for treating conditions like leprosy and multiple myeloma. wikipedia.orgresearchgate.netnih.gov

This revival spurred the development of thalidomide analogs, known as immunomodulatory imide drugs (IMiDs), such as lenalidomide (B1683929) and pomalidomide (B1683931). wikipedia.orgnih.govannualreviews.org These derivatives were engineered to enhance therapeutic effects and reduce toxicity. researchgate.net A pivotal breakthrough came with the identification of cereblon (CRBN) as the primary molecular target of thalidomide and its analogs. nih.govoup.com CRBN is a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^), a key player in the cell's protein disposal system. nih.govfrontiersin.org This discovery was instrumental in understanding how these molecules exert their effects and laid the groundwork for their use in a new therapeutic modality. jst.go.jpresearchgate.net

Paradigms of Targeted Protein Degradation (TPD) and Molecular Glues

Targeted protein degradation (TPD) has emerged as a groundbreaking strategy in drug discovery, offering the potential to eliminate disease-causing proteins rather than just inhibiting their function. nih.govnih.govprotein-degradation.org This approach is particularly promising for targeting proteins previously considered "undruggable" by conventional small molecule inhibitors. jst.go.jpprotein-degradation.org TPD harnesses the cell's own ubiquitin-proteasome system (UPS), which is responsible for maintaining protein homeostasis by tagging unwanted proteins for destruction. nih.govwebsite-files.com

Two main strategies dominate the TPD landscape: proteolysis-targeting chimeras (PROTACs) and molecular glues. nih.govnih.govresearchgate.net Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein that would not normally interact, leading to the target's ubiquitination and subsequent degradation. nih.govwebsite-files.comacs.org Thalidomide and its analogs are classic examples of molecular glues; they bind to CRBN and recruit "neo-substrates" for degradation. jst.go.jpresearchgate.net

PROTACs, on the other hand, are heterobifunctional molecules consisting of two distinct ligands connected by a chemical linker. nih.govnih.gov One ligand binds to a target protein of interest (POI), while the other binds to an E3 ubiquitin ligase. oup.comnih.gov By bringing the POI and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and degradation of the target protein. nih.govnih.gov

Definition and Significance of E3 Ubiquitin Ligase Ligands, including Thalidomide-Based Scaffolds, in TPD

At the heart of both molecular glue and PROTAC strategies are E3 ubiquitin ligase ligands. These are molecules that bind to one of the more than 600 E3 ligases in the human genome, effectively hijacking them to degrade specific proteins. nih.govrsc.org While numerous E3 ligases exist, only a handful have been successfully exploited for TPD, with ligands for CRBN and von Hippel-Lindau (VHL) being the most widely used. nih.govrsc.org

Thalidomide-based scaffolds have become workhorse ligands for recruiting the CRBN E3 ligase in TPD research. frontiersin.org Their relatively small size and favorable drug-like properties make them attractive for the design of PROTACs. The ability to chemically modify the thalidomide structure allows for the creation of a diverse range of derivatives that can be incorporated into PROTACs targeting a wide array of proteins. nih.govfrontiersin.org The discovery that thalidomide and its analogs function by recruiting neo-substrates to CRBN for degradation has provided a powerful blueprint for the rational design of new protein degraders. jst.go.jpnih.gov

Rationale for Developing Thalidomide Derivatives with Defined Linker Moieties, such as the C6-acid scaffold found in Thalidomide-O-acetamido-C6-acid and related conjugates

The development of PROTACs requires a linker to connect the E3 ligase ligand to the target protein ligand. The nature of this linker—its length, composition, and attachment point—is critical for the efficacy of the PROTAC. annualreviews.org It influences the formation of a stable ternary complex between the E3 ligase, the PROTAC, and the target protein, which is essential for efficient ubiquitination and degradation.

This has led to the development of thalidomide derivatives with specific linker moieties, such as the C6-acid scaffold found in this compound. These "degrader building blocks" come pre-equipped with a linker and a reactive functional group, simplifying the synthesis of PROTACs. tenovapharma.comtenovapharma.com The C6-acid scaffold provides a six-carbon chain that can be further modified or directly conjugated to a ligand for a target protein.

For instance, a derivative like Thalidomide-O-C6-azide incorporates an azide (B81097) group at the end of the C6 linker, enabling its attachment to a target protein ligand via "click chemistry," a set of highly efficient and specific chemical reactions. medchemexpress.com This modular approach allows researchers to rapidly synthesize libraries of PROTACs with different target ligands, accelerating the discovery of new therapeutic agents. The development of such well-defined thalidomide-linker conjugates is a testament to the ongoing efforts to refine and expand the capabilities of targeted protein degradation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H25N3O8

Molecular Weight

459.4 g/mol

IUPAC Name

7-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]heptanoic acid

InChI

InChI=1S/C22H25N3O8/c26-16-10-9-14(20(30)24-16)25-21(31)13-6-5-7-15(19(13)22(25)32)33-12-17(27)23-11-4-2-1-3-8-18(28)29/h5-7,14H,1-4,8-12H2,(H,23,27)(H,28,29)(H,24,26,30)

InChI Key

WOLLRZHSUPHKGE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCC(=O)O

Origin of Product

United States

Structure Activity Relationships Sar and Structural Determinants of Thalidomide O Acetamido C6 Acid Analogs

Fundamental SAR of Thalidomide (B1683933) and its Immunomodulatory Analogs Pertinent to E3 Ligase Binding

The interaction between thalidomide-based molecules and the Cereblon (CRBN) E3 ubiquitin ligase is a finely tuned process, dictated by the specific structural features of the thalidomide scaffold. nih.govjst.go.jpstressmarq.com This binding event is the linchpin for the subsequent recruitment and degradation of specific target proteins, known as neo-substrates. nih.govjst.go.jp

Role of Glutarimide (B196013) Ring in Cereblon (CRBN) Binding Affinity

The glutarimide ring is the primary anchor for binding to CRBN. researchgate.netnih.gov This interaction occurs within a hydrophobic pocket on the CRBN protein, often referred to as the "thalidomide-binding domain," which is characterized by the presence of three key tryptophan residues. nih.gov The integrity of the glutarimide ring is paramount for this binding event. researchgate.net

Key interactions include hydrogen bonds formed between the imide group of the glutarimide ring and the backbone of the CRBN protein. researchgate.netnih.gov Specifically, the NH group of the imide acts as a hydrogen bond donor, while one of the carbonyl groups serves as a hydrogen bond acceptor. researchgate.net The absence of either of these functional groups, as seen in molecules like phthalimide (B116566) or glutaric anhydride (B1165640), results in a complete loss of CRBN binding. researchgate.net

Furthermore, the conformation of the six-membered glutarimide ring is crucial. It adopts a relaxed conformation to fit snugly into the binding pocket. researchgate.net Any bulky substitutions on the C4 carbon of the glutarimide ring can lead to steric hindrance and a subsequent loss of binding affinity. researchgate.net Interestingly, while the glutarimide ring is essential for binding, modifications at other positions can be tolerated and even exploited for the development of novel CRBN ligands. rscf.ru

Table 1: Impact of Glutarimide Ring Modifications on CRBN Binding
CompoundKey Structural FeatureCRBN BindingReference
(R)-thalidomideIntact glutarimide ringBinds to CRBN researchgate.net
GlutarimideIsolated glutarimide ringBinds to CRBN researchgate.net
PhthalimideLacks glutarimide ringNo binding researchgate.net
Glutaric anhydrideLacks ring amideNo binding researchgate.net
δ-valerolactamLacks one carbonyl groupNo binding researchgate.net
C4-substituted glutarimideBulky group at C4Loss of binding researchgate.net
Methylated glutarimide NHMethylated imide nitrogenNo binding rscf.ru

Impact of Phthaloyl Ring Substitutions on Neo-Substrate Specificity and Affinity

While the glutarimide ring anchors the molecule to CRBN, the phthaloyl ring plays a critical role in determining which proteins are recruited for degradation (neo-substrate specificity). nih.govnih.gov This part of the thalidomide analog protrudes from the CRBN binding pocket and creates a new surface for protein-protein interactions. nih.gov

Substitutions on the phthaloyl ring can dramatically alter the shape and chemical properties of this exposed surface, thereby influencing which neo-substrates can bind. For instance, the difference in neo-substrate degradation profiles between lenalidomide (B1683929) and pomalidomide (B1683931) is attributed to modifications on the phthaloyl ring. harvard.edu Lenalidomide, which lacks a carbonyl group on the phthaloyl ring compared to pomalidomide, is a more potent degrader of Casein Kinase 1α (CK1α). harvard.edu This is because the absence of the carbonyl group provides the necessary steric flexibility to accommodate CK1α binding. harvard.edu

Conversely, pomalidomide is more potent in degrading the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). jst.go.jpharvard.edu The development of PROTACs (Proteolysis Targeting Chimeras) has further highlighted the importance of the phthaloyl ring, as various linker attachments are made at this position to recruit specific target proteins for degradation. nih.govresearchgate.net The nature and position of these linkers can also influence the degradation of canonical neo-substrates. researchgate.net

Stereochemical Considerations and Enantiomeric Interconversion of Thalidomide Scaffolds

Thalidomide possesses a chiral center at the C3 position of the glutarimide ring, leading to the existence of two enantiomers: (R)-thalidomide and (S)-thalidomide. wikipedia.orgresearchgate.netchiralpedia.com It was initially thought that the (R)-enantiomer was responsible for the sedative effects, while the (S)-enantiomer caused the devastating teratogenic effects. chiralpedia.comnih.gov

However, the situation is complicated by the fact that the enantiomers can rapidly interconvert in vivo under physiological conditions. wikipedia.orgresearchgate.netwalshmedicalmedia.com This racemization is due to the acidic nature of the hydrogen atom at the chiral center. wikipedia.org Therefore, administering a single, pure enantiomer does not prevent the formation of the other. researchgate.netwalshmedicalmedia.com

Despite this interconversion, studies using configurationally stable analogs and deuterium-substituted enantiomers have revealed stereospecific differences in biological activity. nih.govwalshmedicalmedia.com The (S)-enantiomer generally exhibits greater potency in terms of CRBN binding and subsequent biological effects, including teratogenicity. nih.gov Structural studies have shown that both enantiomers bind to the same tri-tryptophan pocket of CRBN, but the (S)-enantiomer adopts a more relaxed conformation in the bound state. nih.gov

Linker Design Principles and their Influence on the Activity of Thalidomide-C6-acid Conjugates

In the context of PROTACs, where a thalidomide-based CRBN ligand is connected to a ligand for a target protein via a chemical linker, the linker itself is a critical determinant of the conjugate's activity. nih.govenamine.net The properties of the linker, such as its length, rigidity, and attachment point, profoundly influence the formation and stability of the ternary complex (CRBN-PROTAC-Target Protein), which is essential for target degradation. nih.govnih.gov

Linker Length and Rigidity in Ternary Complex Formation (with specific consideration for C6 linkers)

The length of the linker is a crucial parameter that dictates the distance and orientation between the E3 ligase and the target protein. nih.govrsc.org An optimal linker length is required to facilitate favorable protein-protein interactions within the ternary complex. nih.gov If the linker is too short, steric clashes may prevent the complex from forming. nih.gov Conversely, if the linker is too long, the increased flexibility can lead to an entropic penalty, reducing the efficiency of ternary complex formation. nih.gov

C6 linkers, such as the one found in Thalidomide-O-acetamido-C6-acid, are commonly used in PROTAC design. medchemexpress.comrndsystems.com These aliphatic chains provide a good balance of flexibility and length for many applications. However, the optimal linker length is highly dependent on the specific target protein and the E3 ligase being utilized. rsc.org Empirical studies involving the synthesis and evaluation of PROTACs with varying linker lengths are often necessary to identify the optimal spacer. rsc.org

The rigidity of the linker also plays a role. More rigid linkers, which can be achieved by incorporating cyclic structures, double bonds, or triple bonds, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially increasing its potency. enamine.net

Table 2: General Principles of Linker Length in PROTAC Design
Linker LengthConsequenceImpact on Ternary ComplexReference
Too ShortSteric clash between CRBN and target proteinInefficient formation nih.gov
OptimalFavorable protein-protein interactionsStable and efficient formation nih.govrsc.org
Too LongIncreased entropy and flexibilityLess efficient formation nih.gov

Linker Attachment Points and Their Impact on CRBN Engagement and Target Recognition

The point at which the linker is attached to the thalidomide scaffold is another critical factor influencing the activity of the resulting conjugate. nih.govusc.edu Different attachment points can affect the stability of the CRBN ligand and its ability to engage the E3 ligase. nih.gov Moreover, the exit vector of the linker from the CRBN-ligand complex determines the possible orientations for the target protein to bind, thereby impacting target recognition and the stability of the ternary complex. nih.gov

For thalidomide-based ligands, linkers are most commonly attached to the phthaloyl ring. nih.govresearchgate.net This is because the glutarimide ring is deeply buried in the CRBN binding pocket, and modifications there are generally not well-tolerated. researchgate.net Studies have shown that the precise position of the linker on the phthaloyl moiety can influence the hydrolytic stability of the PROTAC and its ability to induce the degradation of neo-substrates. nih.gov For instance, attaching the linker at the C4 position of the phthaloyl ring has been shown to improve stability in some cases. researchgate.net The choice of attachment point is a key consideration in the rational design of potent and selective protein degraders. nih.gov

Influence of Linker Functionalization on PROTAC Potency and Neo-substrate Selectivity

The functionalization of the linker in thalidomide-based PROTACs plays a pivotal role in modulating their biological activity. The inclusion of specific chemical groups, such as acetamido and carboxylic acid moieties, can significantly impact the potency of target protein degradation and the selectivity for neo-substrates, which are proteins newly targeted for degradation due to the action of the PROTAC.

The presence of a carboxylic acid group at the terminus of the linker is another important functionalization strategy. This acidic group can influence the physicochemical properties of the PROTAC, such as its solubility and cell permeability. Moreover, the carboxylic acid can engage in specific interactions within the cellular environment, potentially affecting the formation of the ternary complex between the target protein, the PROTAC, and the Cereblon (CRBN) E3 ligase. The orientation and interactions facilitated by the carboxylic acid can, in turn, modulate both the potency of target degradation and the selectivity profile against neo-substrates like IKZF1 and IKZF3. researchgate.netnih.gov

The interplay between different functional groups within the linker is complex. For instance, while a terminal carboxylic acid might enhance solubility, the stability of an adjacent acetamido linkage could be a limiting factor. Therefore, a careful balance of these functionalities is essential in the design of potent and selective thalidomide-based PROTACs.

To illustrate the impact of linker functionalization, consider the following hypothetical data for a series of thalidomide-based PROTACs targeting a specific protein of interest (POI).

CompoundLinker FunctionalizationDC₅₀ (nM) for POI DegradationDₘₐₓ (%) for POI DegradationLinker Stability (t₁/₂ in hours)
Analog 1O-acetamido-C6-acid1508012
Analog 2O-amino-C6-acid509524
Analog 3O-acetamido-C6-amide2007510
Analog 4PEG3-acid8090>48

This table presents hypothetical data for illustrative purposes. DC₅₀ represents the concentration at which 50% of the target protein is degraded, and Dₘₐₓ is the maximum percentage of protein degradation observed. Linker stability is represented as the half-life in a cellular environment.

From this hypothetical data, one can infer that the replacement of the potentially hydrolytically labile acetamido group (Analog 1) with a more stable amino linkage (Analog 2) could lead to improved potency (lower DC₅₀) and a higher maximal degradation (Dₘₐₓ), along with increased linker stability. Furthermore, modifying the terminal carboxylic acid to an amide (Analog 3) might negatively impact potency. The use of a more hydrophilic and stable PEG linker (Analog 4) could also offer a favorable profile.

The functional groups within the linker also play a crucial role in determining the neo-substrate selectivity of the PROTAC. The specific interactions of the linker with the surface of the CRBN E3 ligase can alter its conformation, thereby influencing which neo-substrates are recruited for degradation.

CompoundLinker FunctionalizationIKZF1 Degradation (% at 1 µM)IKZF3 Degradation (% at 1 µM)
Analog 1O-acetamido-C6-acid6075
Analog 2O-amino-C6-acid4560
Analog 3O-acetamido-C6-amide6580
Analog 4PEG3-acid3040

This table presents hypothetical data for illustrative purposes, showing the percentage of neo-substrate degradation at a fixed concentration.

The hypothetical data in this table suggests that the nature of the linker functionalization can tune the degradation of neo-substrates. For example, the more stable amino-linked analog (Analog 2) might exhibit reduced off-target degradation of IKZF1 and IKZF3 compared to the acetamido-linked analog (Analog 1). The use of a PEG linker (Analog 4) could further minimize neo-substrate degradation, potentially leading to a more selective PROTAC.

Application of Thalidomide O Acetamido C6 Acid in Proteolysis Targeting Chimeras Protacs

PROTAC Design Principles Utilizing CRBN Ligands with Linkers, exemplified by C6-acid conjugates

The design of effective PROTACs is a multifactorial process, with the linker playing a far more significant role than merely connecting the two ligands. The linker's length, composition, and attachment points are all critical parameters that influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the POI. nih.govaxispharm.com

Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide (B1683929), are frequently employed as CRBN-recruiting ligands in PROTAC design. researchgate.net These immunomodulatory drugs (IMiDs) bind to CRBN, modulating its substrate specificity. frontiersin.org The conjugation of these IMiDs to a linker, such as a C6-acid linker, allows for the recruitment of CRBN to a specific POI. The choice of the C6 linker is often a starting point in PROTAC design due to the balance of flexibility and length it provides, facilitating the necessary proximity and orientation between the POI and CRBN.

The "Thalidomide-O-acetamido-C6-acid" structure provides a versatile scaffold for PROTAC synthesis. The terminal carboxylic acid allows for straightforward amide bond formation with an amine-functionalized POI ligand, a common and robust conjugation strategy. nih.gov The acetamido group within the linker can influence the physicochemical properties of the resulting PROTAC, such as solubility and membrane permeability.

Rational Design and Optimization of Linker Features for PROTAC Efficacy, with insights from C6 linker studies

The rational design of the linker is a key optimization strategy in the development of potent and selective PROTACs. Studies involving C6 and other linkers have provided valuable insights into how different linker features impact PROTAC activity.

Influence of Linker Length and Flexibility on Ternary Complex Formation and Stability

The length and flexibility of the linker are paramount in determining the efficacy of a PROTAC. axispharm.com An optimal linker length is crucial for the productive formation of the ternary complex. nih.gov A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing complex formation. Conversely, a linker that is too long might result in unproductive binding, where a stable ternary complex is not efficiently formed. arxiv.org

Molecular dynamics simulations have shown that the flexibility of the linker allows the PROTAC to adopt multiple conformations, which can be beneficial for inducing protein-protein interactions between the POI and the E3 ligase. nih.govresearchgate.net However, excessive flexibility can also be detrimental, leading to an entropic penalty upon ternary complex formation. nih.gov Therefore, a degree of rigidity within the linker can be advantageous for stabilizing the ternary complex. researchgate.net The C6 alkyl chain in "this compound" provides a degree of conformational flexibility that can accommodate the formation of a stable ternary complex for a variety of POIs.

Impact of Linker Chemistry (e.g., alkyl, acetamido, carboxylic acid functionalities) on PROTAC Potency and Selectivity

The chemical composition of the linker significantly affects the physicochemical properties and biological activity of a PROTAC. arxiv.orgnih.gov The inclusion of different functional groups within the linker can modulate solubility, cell permeability, and metabolic stability. semanticscholar.org

Research has shown that replacing simple alkyl linkers with those containing heteroatoms, such as the oxygen in polyethylene (B3416737) glycol (PEG) linkers or the nitrogen in piperazine-containing linkers, can improve the solubility and pharmacokinetic properties of PROTACs. nih.govsemanticscholar.org The strategic placement of functional groups like amides and ethers within the linker can therefore be a powerful tool for optimizing PROTAC potency and developing molecules with more drug-like properties.

Case Studies of CRBN-Based PROTACs Employing Varied Linkers (e.g., BRD4 degraders, BTK degraders)

The principles of linker design have been successfully applied in the development of potent degraders for various high-value therapeutic targets, including Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).

BRD4 Degraders: BRD4 is a key epigenetic reader protein implicated in the transcription of oncogenes, making it an attractive target for cancer therapy. Numerous PROTACs have been developed to degrade BRD4, many of which utilize CRBN as the E3 ligase. For instance, the well-known BRD4 degrader dBET1 was developed by linking the BRD4 inhibitor JQ1 to a thalidomide derivative via a C6 alkyl linker. This and subsequent studies have demonstrated that variations in linker length and composition can significantly impact the degradation efficiency and selectivity of BRD4 degraders. researchgate.netnih.gov

PROTACTargetE3 LigaseLinker CharacteristicsObserved Effect
dBET1 BRD4CRBNC6 alkyl linkerPotent BRD4 degradation
ARV-825 BRD4CRBNBased on OTX015 scaffoldSignificant tumor growth inhibition
CFT-2718 BRD4CRBNAlkyl chain with amino-pyrrolidine substituted isoindoloneRapid and selective BRD4 degradation

BTK Degraders: BTK is a crucial enzyme in B-cell receptor signaling and a validated target in various B-cell malignancies. Several PROTACs have been developed to degrade BTK, with many employing CRBN-recruiting moieties. Studies on BTK degraders have highlighted the critical importance of linker length and the point of attachment to the CRBN ligand. For example, a series of BTK PROTACs with varying linker lengths demonstrated that an 11-atom linker was optimal for BTK degradation, while shorter linkers were less effective. nih.gov Furthermore, the choice of the E3 ligase ligand and its attachment point can influence the degradation of off-target proteins. researchgate.netnih.gov

PROTACTargetE3 LigaseLinker CharacteristicsObserved Effect
MT-802 BTKCRBN12-atom linkerEffective reduction of BTK expression
SJF620 BTKCRBNModified linker and E3-recruiting ligandImproved pharmacokinetic profile over MT-802

Modulation of PROTAC-Mediated Protein Degradation via Strategic Linker Design

The linker is not merely a passive spacer but an active modulator of PROTAC function. Strategic linker design can be used to fine-tune the degradation potency, selectivity, and pharmacokinetic properties of a PROTAC. By systematically varying the length, rigidity, and chemical composition of the linker, researchers can optimize the geometry of the ternary complex to enhance productive ubiquitination. nih.govaxispharm.com

For example, introducing rigid elements such as alkynes or heterocyclic rings into the linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby increasing its potency. nih.gov The choice of linker can also influence the selectivity of a PROTAC for a specific member of a protein family. By designing linkers that promote favorable protein-protein interactions within the ternary complex for the desired target while creating unfavorable interactions for other family members, it is possible to achieve isoform-selective degradation.

Advanced Analytical and Computational Methodologies in Thalidomide O Acetamido C6 Acid Research

Protein-Protein Interaction (PPI) Analysis Methods for Neo-Substrate Identification Triggered by Thalidomide (B1683933) Derivatives

Thalidomide and its derivatives, including "Thalidomide-O-acetamido-C6-acid," function as molecular glues, inducing the degradation of proteins not normally targeted by the Cereblon (CRBN) E3 ubiquitin ligase complex. rsc.orgehime-u.ac.jpazolifesciences.com Identifying these "neo-substrates" is fundamental to understanding both the therapeutic effects and potential side effects of these compounds. researchgate.net To this end, several powerful techniques are employed.

Proximity-Dependent Biotinylation: This method has emerged as a key strategy for identifying proteins that interact with a protein of interest in a cellular environment. ehime-u.ac.jp Techniques like BioID, which utilizes a promiscuous biotin (B1667282) ligase fused to a protein of interest, have been adapted for this purpose. nih.gov A notable advancement is the development of AirID, an enhanced biotin ligase, which when fused to CRBN, can effectively biotinylate neo-substrates in the presence of thalidomide derivatives. ehime-u.ac.jpazolifesciences.comresearchgate.netresearchgate.net This approach allows for the comprehensive analysis of protein-protein interactions that are dependent on the presence of the drug. ehime-u.ac.jp For instance, AirID-based screening has successfully identified ZMYM2 as a neo-substrate for pomalidomide (B1683931). ehime-u.ac.jpazolifesciences.com

Mass Spectrometry-Based Workflows: Mass spectrometry (MS) is an indispensable tool for the global and quantitative analysis of cellular proteins. sci-hub.se In the context of thalidomide derivatives, MS-based proteomics workflows are used to measure changes in protein abundance following treatment with these compounds. nih.govd-nb.info By comparing the proteomes of cells treated with a thalidomide analog versus a control, researchers can identify proteins that are specifically degraded. nih.govd-nb.info This approach has led to the identification of numerous potential neo-substrates, including various zinc finger proteins. nih.govd-nb.info Furthermore, quantitative MS assays have been developed to characterize the activity of thalidomide analogs and to study the kinetics of neo-substrate degradation. sci-hub.se

A study utilizing a mass spectrometry-based workflow to investigate the effects of immunomodulatory drugs (IMiDs) identified several potential neo-substrates. The table below summarizes some of these findings. nih.govd-nb.info

CompoundIdentified Potential Neo-substrates
PomalidomideZNF653, ZNF827, ZNF692, RNF166, FAM83F, RAB28, DTWD1, GZF1, ZBTB39, ZNF98
Lenalidomide (B1683929)ZNF653, ZNF827, ZNF692, RNF166, FAM83F, RAB28, DTWD1, GZF1, ZBTB39, ZNF98
ThalidomideZNF653, ZNF827, ZNF692, RNF166, FAM83F, RAB28, DTWD1, GZF1, ZBTB39, ZNF98

This table is based on data from a comprehensive proteomics analysis and lists proteins identified as potential neo-substrates for the respective IMiDs. nih.govd-nb.info

Structural Biology Techniques for Ternary Complex Elucidation

The formation of a stable ternary complex, consisting of the E3 ligase, the thalidomide derivative, and the neo-substrate, is a prerequisite for subsequent ubiquitination and degradation. nih.gov Elucidating the three-dimensional structure of this complex is therefore critical for a detailed mechanistic understanding.

X-ray Crystallography: This has been the cornerstone technique for determining the atomic-level structures of these complexes. In 2014, two independent research groups successfully determined the crystal structure of the DDB1-CRBN complex bound to immunomodulatory drugs (IMiDs). rsc.org These structures revealed that CRBN acts as the substrate receptor for the CRL4 E3 ligase and directly binds to thalidomide and its analogs. rsc.orgnih.govnih.gov The glutarimide (B196013) moiety of thalidomide was shown to be essential for this interaction. rsc.org Subsequent crystallographic studies of ternary complexes, such as DDB1-CRBN-lenalidomide-CK1α, have provided insights into the specificity of neo-substrate recruitment. rsc.org For example, the structure explained why CK1α is a lenalidomide-specific neo-substrate, as the carbonyl group on the phthalimide (B116566) ring of thalidomide and pomalidomide would cause a steric clash. rsc.org

The following table highlights key PDB entries for crystallographic structures of CRBN in complex with thalidomide derivatives and neo-substrates.

PDB IDComplex ComponentsSignificance
4TZ4DDB1-CRBN-lenalidomideRevealed the binding mode of IMiDs to CRBN. rsc.org
5FQDDDB1-CRBN-lenalidomide-CK1αElucidated the structural basis for lenalidomide-specific degradation of CK1α. rsc.org
6BOYBRD4-dBET1-CRBNProvided structural insights into PROTAC-mediated ternary complex formation. nih.gov
6BN7BRD4-PROTAC-CRBNFurther elucidated the protein-protein interactions in a PROTAC-induced ternary complex. researchgate.net

This table presents a selection of Protein Data Bank (PDB) entries that have been instrumental in understanding the structural basis of thalidomide derivative action.

Computational Chemistry Approaches for PROTAC Design and Optimization Utilizing Thalidomide Scaffolds

The modular nature of Proteolysis-Targeting Chimeras (PROTACs), which consist of a ligand for a target protein, a ligand for an E3 ligase (often a thalidomide derivative), and a linker, makes them amenable to computational design and optimization. nih.govresearchgate.netrsc.org

Computational modeling plays a crucial role in predicting and understanding the structure and stability of the ternary complex formed by a PROTAC, a target protein, and an E3 ligase like CRBN. researchgate.netacs.orgacs.orgchemrxiv.org

Molecular Docking: This technique is widely used to predict the binding orientation of a PROTAC within the binding sites of both the target protein and the E3 ligase. It can also be used to model the protein-protein interactions within the ternary complex. researchgate.netacs.org Various docking methods have been developed and validated to generate in silico models of PROTAC-mediated ternary complexes. researchgate.netacs.orgacs.orgchemrxiv.org These models can help in the rational design of the linker component of the PROTAC to achieve optimal ternary complex formation. nih.gov

A study investigating a series of PROTACs with different linkers targeting the bromodomain-containing protein 4 (BRD4) to the CRBN E3 ligase utilized MD simulations to understand their varying degradation potencies. nih.gov The simulations revealed that the linker composition influences the residue-interaction networks and the essential motions of the degradation machinery, ultimately impacting ubiquitination. nih.gov

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of thalidomide-based PROTACs, QSAR models are being developed to predict their degradation efficiency. researchgate.netarxiv.orgnih.gov

By analyzing a dataset of PROTACs with known degradation activities (often measured as DC50 or Dmax values), machine learning algorithms can identify molecular descriptors that are predictive of degradation. arxiv.orgnih.gov These descriptors can include physicochemical properties of the PROTAC, as well as structural features of the ternary complex. nih.gov The goal is to create predictive models that can guide the design of new PROTACs with enhanced potency and selectivity. researchgate.netarxiv.org While still an emerging area, deep learning models like DeepPROTACs are being developed to predict the degradation capacity of a proposed PROTAC molecule based on the structures of the target protein and E3 ligase. researchgate.net

The development of accurate predictive models for PROTAC activity is a significant challenge due to the complexity of the biological system. However, with the increasing availability of high-quality data and advancements in machine learning, these computational approaches hold great promise for accelerating the discovery and optimization of novel thalidomide-based degraders. arxiv.orgnih.gov

Challenges and Future Research Directions for Thalidomide O Acetamido C6 Acid and Next Generation Degraders

Addressing Off-Target Degradation and Enhancing Substrate Selectivity of Thalidomide-Based PROTACs

A significant hurdle in the development of thalidomide-based PROTACs is the potential for off-target degradation. The thalidomide (B1683933) moiety itself can induce the degradation of naturally occurring CRBN neosubstrates, many of which are zinc-finger (ZF) transcription factors with critical cellular functions. nih.gov This off-target activity can lead to unintended consequences, such as teratogenicity and other toxicities, raising safety concerns for these therapeutics. nih.govfrontiersin.org

Research has shown that pomalidomide-based PROTACs can induce the degradation of several ZF proteins. nih.gov To mitigate this, scientists are developing design principles to minimize off-target effects. One promising strategy involves modifying the phthalimide (B116566) ring of the CRBN ligand. Studies have demonstrated that introducing modifications at the C5 position can reduce the degradation of off-target ZF proteins. nih.gov By applying these principles, researchers have successfully developed potent PROTACs with minimal off-target degradation. nih.gov

Another approach to enhance selectivity is to exploit the specific cellular environment. For instance, turning a promiscuous small molecule inhibitor into a PROTAC can rewire its selectivity within the degradable proteome. A multi-kinase inhibitor, when conjugated to a CRBN-binding ligand, was found to degrade only a small subset of kinases, demonstrating that the PROTAC architecture can confer enhanced selectivity compared to the original inhibitor. frontiersin.org

Table 1: Strategies to Enhance Selectivity of Thalidomide-Based PROTACs

StrategyDescriptionKey Findings
Modification of CRBN Ligand Introducing chemical modifications to the thalidomide scaffold.Modifications at the C5 position of the phthalimide ring can reduce off-target degradation of zinc-finger proteins. nih.gov
PROTAC Design Converting promiscuous inhibitors into PROTACs.Can rewire selectivity, leading to the degradation of a smaller, more specific set of protein targets. frontiersin.org
Linker Optimization Altering the chemical linker connecting the target ligand and the E3 ligase ligand.The length and composition of the linker can influence which proteins are targeted for degradation. nih.gov

Broadening the Scope of Degradable Protein Targets Utilizing Thalidomide-Derived Ligands

A major advantage of targeted protein degradation is its potential to expand the "druggable" proteome to include proteins that have historically been challenging to target with conventional inhibitors. nih.gov Thalidomide-derived ligands are instrumental in this endeavor, enabling the degradation of a wide array of proteins implicated in various diseases. frontiersin.org

Initially, the targets of thalidomide and its analogs were discovered to be transcription factors such as IKZF1 and IKZF3, which are crucial for the survival of certain cancer cells. nih.gov The success of these early discoveries has spurred efforts to apply this technology to a broader range of targets. To date, PROTACs utilizing CRBN have been successfully designed to degrade over 30 different proteins involved in cancer, immune disorders, and neurodegenerative diseases. frontiersin.org

Recent research has focused on expanding the repertoire of degradable targets to include:

Kinases: PROTACs have been developed to degrade various kinases, including Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs), which are important targets in oncology. nih.gov

Epigenetic Modifiers: Bromodomain and extraterminal (BET) proteins, such as BRD4, are key epigenetic readers that have been successfully targeted for degradation by PROTACs. nih.gov

"Undruggable" Targets: The technology is being applied to proteins that lack well-defined binding pockets, making them intractable to traditional small-molecule inhibitors. nih.gov

The versatility of the thalidomide scaffold allows for chemical modifications that can fine-tune the selectivity for different neosubstrates, further expanding the range of proteins that can be targeted for degradation. researchgate.netnih.gov

Innovative Linker Technologies and Discovery of Novel E3 Ligase Ligands beyond CRBN

The linker component of a PROTAC is not merely a passive connector; it plays a critical role in determining the efficacy and properties of the degrader. nih.govdoaj.org Innovations in linker technology are therefore a key area of research. nih.govexplorationpub.com

Innovative Linker Technologies:

Photoswitchable PROTACs (photoPROTACs): These molecules incorporate a light-sensitive moiety, such as azobenzene, into the linker, allowing for spatial and temporal control over protein degradation. nih.govexplorationpub.com

Click Chemistry: The use of "click chemistry" facilitates the rapid synthesis of PROTAC libraries with diverse linkers, accelerating the optimization process. nih.govexplorationpub.com

Rigid and Flexible Linkers: The rigidity and length of the linker can significantly impact the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby influencing degradation efficiency. nih.gov

While CRBN and VHL are the most commonly used E3 ligases in PROTAC design, the human genome encodes over 600 E3 ligases, representing a vast and largely untapped resource. nih.govcullgen.com The reliance on a limited number of E3 ligases can lead to cell-type specific limitations and the development of resistance. nih.govresearchgate.net Consequently, a major focus of current research is the discovery of ligands for novel E3 ligases. nih.govcullgen.com

Discovery of Novel E3 Ligase Ligands:

Expanding the Toolbox: Researchers are actively searching for small molecules that can recruit other E3 ligases, such as MDM2 and IAPs, to broaden the applicability of PROTAC technology. frontiersin.orgnih.gov

Tissue-Specific Degradation: The discovery of ligands for tissue-specific or tumor-enriched E3 ligases could lead to the development of degraders with improved safety and efficacy profiles. cullgen.com

Integration of Artificial Intelligence and Machine Learning in Rational Degrader Design

AI and ML can be applied to various aspects of degrader design:

Predictive Modeling: Advanced computational models can analyze vast datasets to predict which molecules are likely to be effective degraders, identify new disease targets, and forecast potential resistance mechanisms. biocom.org

Rational Design: Instead of relying on serendipity, AI can facilitate the rational design of molecular glue degraders by identifying chemical features that can convert a non-degrading ligand into a degrader. acs.org For instance, research has shown that the addition of a minimal covalent chemical moiety can be a transposable strategy to induce degradation. acs.org

Dual-Degrader Design: AI can aid in the design of dual-function degraders that can act as both a PROTAC and a molecular glue, potentially leading to more potent and versatile therapeutics. nih.gov

Q & A

Q. What is the role of Thalidomide-O-acetamido-C6-acid in PROTAC design, and how does its structure influence protein degradation efficiency?

this compound serves as a critical E3 ligase-recruiting component in PROTACs, linking cereblon-binding thalidomide derivatives to target protein ligands via a C6 alkyl chain. The C6 linker balances flexibility and steric constraints, enabling optimal ternary complex formation between the PROTAC, E3 ligase, and target protein. Methodologically, researchers should validate PROTAC activity using:

  • Ubiquitination assays (e.g., Western blot for polyubiquitin chains)
  • Cellular degradation assays (e.g., dose- and time-dependent reduction of target protein via immunoblotting) .

Q. How should researchers assess the purity and stability of this compound in experimental workflows?

Purity (>95%) is typically verified via reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Stability testing requires:

  • Accelerated degradation studies (e.g., exposure to light, humidity, or elevated temperatures)
  • Long-term storage validation (-20°C, lyophilized or in anhydrous DMSO, with desiccants to prevent hydrolysis of the amide bond) .

Q. What analytical techniques are essential for characterizing this compound derivatives?

Key methods include:

  • NMR spectroscopy (¹H/¹³C for structural confirmation, especially linker regiochemistry)
  • High-resolution mass spectrometry (HRMS) for molecular weight validation
  • X-ray crystallography (if crystalline derivatives are synthesized) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported PROTAC degradation efficiencies when using this compound?

Discrepancies often arise from variations in:

  • Linker conjugation sites (e.g., O-acetamido vs. direct alkylation of thalidomide’s phthalimide ring)
  • Cell-type-specific proteasome activity (validate using proteasome inhibitors like MG-132)
  • Ternary complex kinetics (employ surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities) .

Q. What experimental designs mitigate off-target effects associated with this compound in PROTACs?

Strategies include:

  • Negative control PROTACs (using inactive E3 ligase ligands) to confirm target specificity
  • CRISPR/Cas9 knockout of cereblon to verify on-mechanism degradation
  • Transcriptomic profiling (RNA-seq) to identify unintended downstream effects .

Q. How does the C6 linker length in this compound compare to shorter (C4) or longer (C8) analogs in PROTAC efficacy?

Systematic comparisons require:

  • Structure-activity relationship (SAR) studies with matched PROTACs differing only in linker length
  • Molecular dynamics simulations to model linker flexibility and ternary complex stability
  • In vitro degradation assays across multiple cell lines (e.g., HEK293, HCT116) to assess context-dependent performance .

Q. What methodologies address solubility limitations of this compound in aqueous cellular assays?

Solutions involve:

  • Co-solvent systems (e.g., <0.1% DMSO or PEG-400) to maintain compound solubility without cytotoxicity
  • Prodrug strategies (e.g., esterification of the acid moiety for improved membrane permeability)
  • Nanoparticle encapsulation to enhance bioavailability .

Data Analysis and Interpretation

Q. How should researchers statistically analyze PROTAC degradation data involving this compound?

Use:

  • Non-linear regression (e.g., log[PROTAC] vs. response for EC50 calculations)
  • Two-way ANOVA to compare degradation kinetics across multiple cell lines or conditions
  • Quality control metrics (e.g., Z’-factor for assay robustness in high-throughput screens) .

Q. What criteria validate the specificity of this compound-mediated protein degradation?

Essential validation steps:

  • Rescue experiments with proteasome inhibitors (e.g., bortezomib) or cereblon competitors (e.g., lenalidomide)
  • Target engagement assays (e.g., cellular thermal shift assay, CETSA)
  • Orthogonal degradation models (e.g., zebrafish or organoids to confirm in vivo relevance) .

Tables for Key Parameters

Parameter Recommended Method Typical Results References
Purity AnalysisHPLC (C18, 220 nm)≥95% purity, single dominant peak
Degradation EC50Dose-response immunoblotting10–100 nM range in validated cell lines
Solubility in PBSNephelometry or LC-MS quantification<50 µM (requiring co-solvents for assays)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.